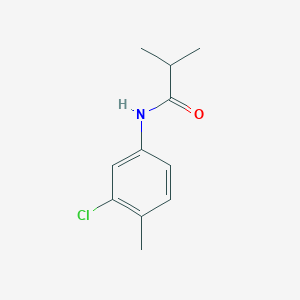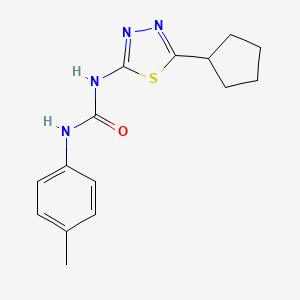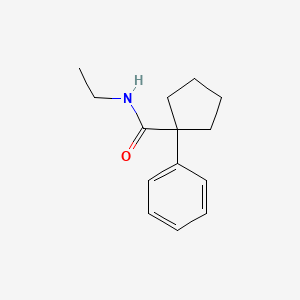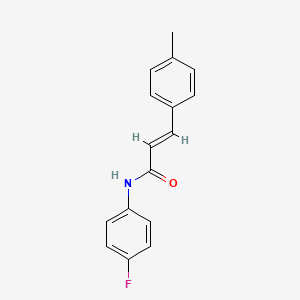
N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide, also known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMPA is a derivative of acrylamide, which is a widely used chemical in industry and research. FMPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
作用机制
The mechanism of action of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide as a ligand for the dopamine D3 receptor and as an inhibitor of FAAH is not fully understood. However, studies have suggested that N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide binds to the dopamine D3 receptor and modulates its activity, which may have implications for the treatment of drug addiction and other psychiatric disorders. Inhibition of FAAH by N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide increases the levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide can modulate the activity of the dopamine D3 receptor, which may have implications for the treatment of drug addiction and other psychiatric disorders. Inhibition of FAAH by N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide increases the levels of endocannabinoids, which can modulate various physiological processes, including pain, inflammation, and mood regulation. However, the effects of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide on these processes in vivo are not fully understood and require further investigation.
实验室实验的优点和局限性
N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using different methods, which allows for flexibility in experimental design. N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been shown to have high affinity and selectivity for the dopamine D3 receptor and FAAH, making it a useful tool for investigating these targets. However, N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has limitations, including its potential toxicity and lack of specificity for other targets. Therefore, caution should be taken when using N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide in lab experiments, and appropriate controls should be included to ensure the validity of the results.
未来方向
There are several future directions for the investigation of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide. One direction is to further explore its potential as a ligand for the dopamine D3 receptor and its implications for the treatment of drug addiction and other psychiatric disorders. Another direction is to investigate the therapeutic potential of FAAH inhibition by N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide for various conditions, including pain, anxiety, and depression. Additionally, the development of more specific and potent inhibitors of FAAH may lead to the discovery of new therapeutic targets and treatments. Overall, the investigation of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide and its potential applications in various fields holds promise for advancing scientific understanding and improving human health.
合成方法
N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide can be synthesized using different methods, including the reaction of 4-fluoroacetophenone and 4-methylphenylacetic acid with acryloyl chloride, and the reaction of 4-fluoroacetophenone and 4-methylphenylacetonitrile with acryloyl chloride. The yield of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide varies depending on the method used, and the purity of the product can be improved by purification techniques such as recrystallization.
科学研究应用
N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has been used in scientific research for various applications, including as a ligand for the dopamine D3 receptor, a target for the treatment of drug addiction and other psychiatric disorders. N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been investigated as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain, inflammation, and mood regulation. Inhibition of FAAH can increase the levels of endocannabinoids and may have therapeutic potential for various conditions, including pain, anxiety, and depression.
属性
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c1-12-2-4-13(5-3-12)6-11-16(19)18-15-9-7-14(17)8-10-15/h2-11H,1H3,(H,18,19)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNYQIDGPCSBDD-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
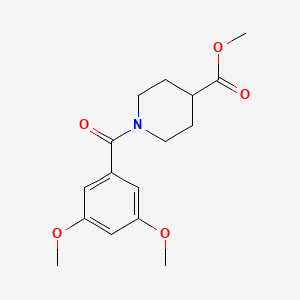
![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)

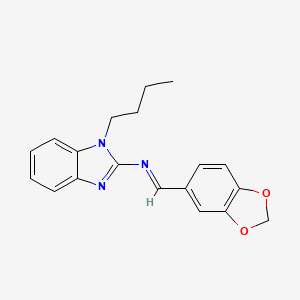
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)

![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)
